molecular formula C9H10FNO B1301819 N-(3-fluoro-2-methylphenyl)acetamide CAS No. 322-33-8

N-(3-fluoro-2-methylphenyl)acetamide

Cat. No. B1301819
CAS RN: 322-33-8
M. Wt: 167.18 g/mol
InChI Key: DRWDVKWDDZYKLW-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to an amine. While the specific compound N-(3-fluoro-2-methylphenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including herbicidal activity, potential anticancer properties, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the reaction of an appropriate aniline with an acylating agent. For instance, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods suggest that the synthesis of N-(3-fluoro-2-methylphenyl)acetamide could potentially be achieved by acylating the corresponding fluoro-methyl-aniline with an appropriate acyl chloride or anhydride.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 2-chloro-N-(3-methylphenyl)acetamide was determined, showing that the N—H bond is syn to the meta-methyl group . X-ray diffraction analysis was also used to determine the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These studies provide insights into the geometric parameters and conformational preferences of acetamide derivatives, which would be relevant for the analysis of N-(3-fluoro-2-methylphenyl)acetamide.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, as seen in the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . The resulting silaheterocyclic compounds and their hydrolysis products were studied. Additionally, the reactivity of these compounds with alcohols was explored . These findings suggest that N-(3-fluoro-2-methylphenyl)acetamide could also be a candidate for similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide revealed hydrogen bonding that links molecules into chains . The dihedral angle between the phenyl ring and the acetamide group was also reported, which affects the compound's physical properties . These properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds.

Scientific Research Applications

Chemical Synthesis and Characterization

N-(3-fluoro-2-methylphenyl)acetamide and its derivatives have been the subject of various synthetic and characterization studies. For instance, Yang Man-li (2008) synthesized novel compounds using 3-fluoro-4-cyanophenol, a compound structurally related to N-(3-fluoro-2-methylphenyl)acetamide, and characterized them using elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008).

Pharmaceutical Applications

A study by Tomoyuki Tanaka et al. (2019) identified a compound structurally similar to N-(3-fluoro-2-methylphenyl)acetamide, demonstrating broad-spectrum anti-epileptic drug properties. This compound was selected as a clinical candidate due to its anticonvulsant activity and safety margin (Tomoyuki Tanaka et al., 2019).

Herbicidal Applications

In the field of agriculture, Daoxin Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, derivatives of N-(3-fluoro-2-methylphenyl)acetamide, which exhibited potent herbicidal activities against various dicotyledonous weeds (Daoxin Wu et al., 2011).

Anti-inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-fluoro-2-methylphenyl)acetamide and assessed their anti-inflammatory activities. Certain derivatives showed significant anti-inflammatory properties, highlighting the potential medicinal applications of these compounds (K. Sunder & Jayapal Maleraju, 2013).

Pesticide Development

Research by E. Olszewska et al. (2008) involved characterizing new derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, which includes compounds similar to N-(3-fluoro-2-methylphenyl)acetamide, for potential use as pesticides (E. Olszewska et al., 2008).

Radioligands for Brain Receptor Imaging

Ming-Rong Zhang et al. (2003) synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a compound structurally related to N-(3-fluoro-2-methylphenyl)acetamide, for imaging peripheral benzodiazepine receptors in the brain (Ming-Rong Zhang et al., 2003).

Safety And Hazards

The safety information available indicates that “N-(3-fluoro-2-methylphenyl)acetamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWDVKWDDZYKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363403
Record name N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-2-methylphenyl)acetamide

CAS RN

322-33-8
Record name N-(3-fluoro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Fluoro-2-methylaniline was acetylated with acetic acid anhydride to give 3-fluoro-2-methyl-N-acetylaniline. Displacing fluorine of the 3-fluoro-2-methyl-N-acetylaniline with methylamine followed by nitration, deacetylation and reduction of the nitro group with palladium or charcoal gave 1,2-diamino-3-methyl-4-methylaminobenzene. Condensation of 4,4′-dibromo-benzil with the 1,2-diamino-3-methyl-4-methylaminobenzene in refluxing methanol gave 2,3-bis(4-bromophenyl)-5-methyl-6-methylaminoquinoxaline which upon acetylation with acetic acid anhydride, nitration, reduction with palladium on charcoal and cyclization gave the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-2-methylaniline (2.65 g, 21.2 mmol) in EtOH (25 mL) at 0° C. was added acetic anhydride (2.60 g, 25.5 mmol). The mixture was stirred at rt overnight then concentrated under reduced pressure to give the title compound (3.54 g). LCMS: m/z 168[M+H]+
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1-amino-3-fluoro-2-methylbenzene (1 equivalent) was dissolved in CH2Cl2 and acetic anhydride (2.0 equivalents) was added slowly. The solution was stirred at room temperature for 4 hours. The reaction mixture was then quenched with water, and the aqueous layer was extracted with ethyl acetate. The organic layer was washed with H2O, a 10% HCl solution, H2O, and brine. It was then dried over Na2SO4 and concentrated in vacuo, to yield N-(3-fluoro-2-methylphenyl)acetamide as a pink solid. LC/MS (m/z) 168.2 (MH+), Rt 1.91 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
RB Sonawane - lib.unipune.ac.in
CHAPTER-III Application of [Ni(quin)2] and [Cu(quin)2] catalysts in N-formylation and N-acylation of amines Page 1 Nickel and Copper Catalyzed Formylation and Acylation of Amines, …
Number of citations: 2 lib.unipune.ac.in

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